
7-(2-methoxyethyl)-3-methyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-methoxyethyl)-3-methyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H33N7O3 and its molecular weight is 443.552. The purity is usually 95%.
BenchChem offers high-quality 7-(2-methoxyethyl)-3-methyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyethyl)-3-methyl-1-(2-(piperidin-1-yl)ethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity
The compound has been examined for its potential in cardiovascular applications. Studies have shown that similar compounds possess significant prophylactic antiarrhythmic activity and hypotensive effects. For instance, compounds with similar structures demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, as well as hypotensive activity (Chłoń-Rzepa et al., 2004).
Antiasthmatic Activity
Another significant area of research is the antiasthmatic properties of similar compounds. Xanthene derivatives, closely related to the compound , have been developed due to their vasodilatory activity, which is crucial in the treatment of asthma. These compounds showed significant pulmonary vasodilator activity, with some derivatives exhibiting more activity than the standard drug Cilostazol (Bhatia et al., 2016).
Antidepressant Properties
Research also indicates antidepressant properties in compounds with a similar structure. For example, a synthesized derivative exhibited pronounced antidepressant activity at specific dosages (Khaliullin et al., 2018).
Antiaggregant Properties
Studies have also been conducted on the antiplatelet properties of related compounds. For instance, research on a new antiplatelet drug showed comparable pharmacokinetic parameters and bioavailability to its parent substance upon intravenous administration in rabbits (Smirnova et al., 2021).
Antioxidant Evaluation
Compounds structurally similar have been synthesized and screened for antioxidant properties. Some of these compounds exhibited promising antioxidant activities, capable of protecting DNA from damage induced by certain agents (Gouda, 2012).
Antimicrobial Activity
There is also evidence of antimicrobial activity in compounds with similar structures. For example, synthesized derivatives displayed significant in vitro antibacterial activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).
properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-1-(2-piperidin-1-ylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O3/c1-15-16(2)24-29(17(15)3)21-23-19-18(27(21)13-14-32-5)20(30)28(22(31)25(19)4)12-11-26-9-7-6-8-10-26/h6-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQTHBHWMYZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CCN4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

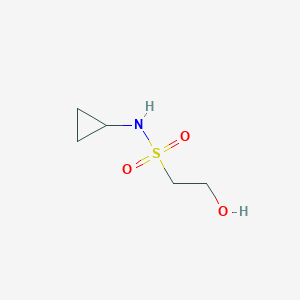

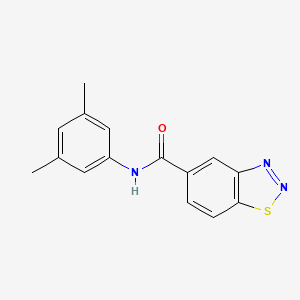

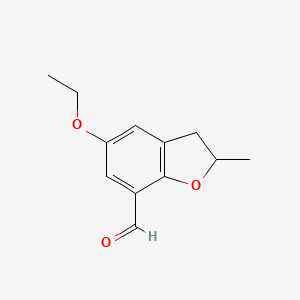

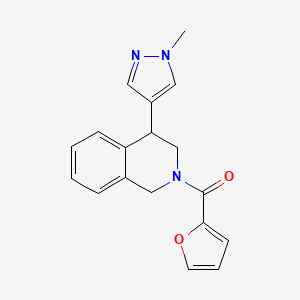
![N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide](/img/structure/B2627233.png)
![2-[(3aR,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]acetic acid](/img/structure/B2627234.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)
![6-Benzyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2627240.png)
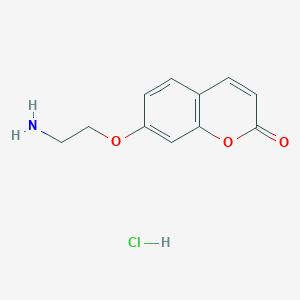
![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)